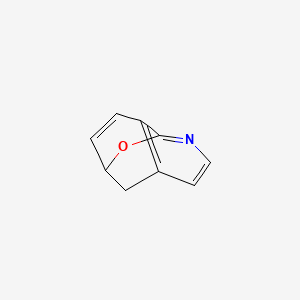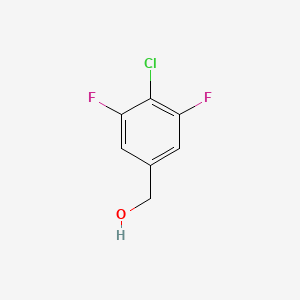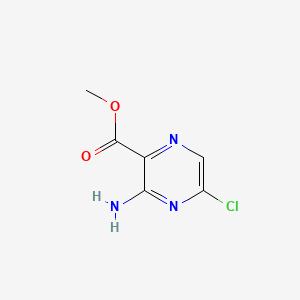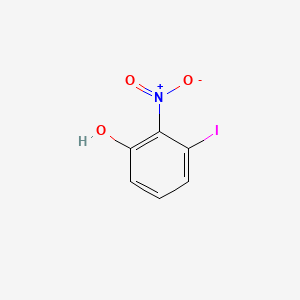
3-(2,6-Dimethylmorpholin-4-yl)-5-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2,6-Dimethylmorpholin-4-yl)-5-fluoroaniline” is an organic molecule that contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The morpholine ring is bonded to a fluorinated aniline group, which is a common motif in medicinal chemistry due to the influence of fluorine on the physical properties of molecules.
科学的研究の応用
1. Neurokinin-1 Receptor Antagonism
Research highlights the development of compounds with a structure related to 3-(2,6-Dimethylmorpholin-4-yl)-5-fluoroaniline as potent neurokinin-1 (NK1) receptor antagonists. These compounds demonstrate high affinity and effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, underscoring their potential for oral and intravenous clinical administration (Harrison et al., 2001).
2. Electrochemical Fluorination
Studies on the electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives, which are structurally similar to 3-(2,6-Dimethylmorpholin-4-yl)-5-fluoroaniline, explore the yields of F-acid fluorides. These processes demonstrate how structural modifications impact the fluorination yield and the occurrence of isomerization during electrochemical treatments, revealing insights into the synthesis of fluorinated pharmaceuticals and agrochemicals (Takashi et al., 1998).
3. Fluorophores for Oligonucleotide Labeling
Research into novel fluorophores for labeling oligodeoxyribonucleotides demonstrates the utility of compounds like 3-(2,6-Dimethylmorpholin-4-yl)-5-fluoroaniline in enhancing fluorescence signals and hybridization affinity. These findings are crucial for applications in molecular biology, including studies on gene expression and the development of fluorescent probes (Singh & Singh, 2007).
4. Anticancer Agent Development
The synthesis of α-aminophosphonate derivatives incorporating 2-oxoquinoline structures suggests the potential of 3-(2,6-Dimethylmorpholin-4-yl)-5-fluoroaniline derivatives as anticancer agents. These compounds showed significant antitumor activities against various cancer cell lines, indicating their promise for therapeutic applications (Fang et al., 2016).
5. Organic Light-Emitting Diodes (OLEDs)
Investigations into homoleptic cyclometalated iridium complexes for red phosphorescence highlight the potential of related compounds in the development of efficient and pure-red emitting OLEDs. This research underlines the broader applicability of such compounds in materials science, specifically in the fabrication of display and lighting technologies (Tsuboyama et al., 2003).
特性
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-5-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8-6-15(7-9(2)16-8)12-4-10(13)3-11(14)5-12/h3-5,8-9H,6-7,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTPWEHIPGJMBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylmorpholino)-5-fluoroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B569401.png)

![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569404.png)
![1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one;hydrochloride](/img/structure/B569407.png)



![1-[10-(3-Aminopropyl)phenothiazin-2-yl]ethanone](/img/structure/B569412.png)
![(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B569413.png)

